Ethyl 6-((((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)amino)hexanoate
Description
Properties
CAS No. |
133506-43-1 |
|---|---|
Molecular Formula |
C17H23N5O3S |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
ethyl 6-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]hexanoate |
InChI |
InChI=1S/C17H23N5O3S/c1-2-25-16(24)11-7-4-8-12-18-15(23)13-26-17-19-20-21-22(17)14-9-5-3-6-10-14/h3,5-6,9-10H,2,4,7-8,11-13H2,1H3,(H,18,23) |
InChI Key |
ILAJCAUBTRDVFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCNC(=O)CSC1=NN=NN1C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Formation of N,S-Disubstituted Thiosemicarbazide Intermediate
- The initial step involves reacting a substituted thiosemicarbazide with an aralkyl chloride derivative to form an N,S-disubstituted thiosemicarbazide intermediate.
- This reaction is typically conducted in an inert solvent such as acetone, dioxane, methanol, ethanol, ether, acetonitrile, chloroform, methylene chloride, tetrahydrofuran, ethyl acetate, dimethylformamide, or pyridine.
- Reaction temperatures vary from room temperature to elevated temperatures depending on the reactivity of the starting materials.
- The intermediate can be isolated or directly used in the next step without purification.
Diazotization to Generate 5-Aralkylthio-1H-tetrazole
- The N,S-disubstituted thiosemicarbazide undergoes diazotization using agents such as nitric oxide, nitrous acid, or nitrous acid derivatives (e.g., methyl nitrite, ethyl nitrite, nitrosyl chloride).
- This step is usually performed at lower temperatures to control the reaction and avoid side products.
- The product, 5-aralkylthio-1H-tetrazole, is extracted using organic solvents like toluene and purified by recrystallization from ethyl acetate or chloroform.
- Drying agents such as magnesium sulfate are used to remove residual water from organic extracts.
Friedel-Crafts Catalyzed Acylation (Optional Step)
- The 5-aralkylthio-1H-tetrazole can be further reacted with Friedel-Crafts catalysts (e.g., aluminum chloride) at elevated temperatures to introduce acyl groups, forming acylaminoalkyl derivatives.
- The reaction mixture is typically refluxed briefly, then quenched with water under ice cooling.
- The organic layer is separated, washed, and the product is isolated by crystallization.
Coupling with Ethyl 6-Aminohexanoate to Form the Target Compound
Preparation of Ethyl 6-Aminohexanoate Derivative
Formation of the Thioacetyl Amide Linkage
- The 1-phenyl-1H-tetrazole-5-thiol is reacted with a suitable acylating agent such as chloroacetyl chloride or an activated acyl derivative to form a thioacetyl intermediate.
- This intermediate is then coupled with ethyl 6-aminohexanoate under basic conditions (e.g., triethylamine or sodium bicarbonate) in solvents like ethanol, ethyl acetate, or tetrahydrofuran.
- The reaction is typically carried out at room temperature or under reflux depending on the reactivity of the components.
Purification and Isolation
- The crude product is purified by recrystallization from solvents such as ethyl acetate, ethanol, or petroleum ether-ethyl acetate mixtures.
- Filtration, washing with cold solvents, and drying under reduced pressure are standard procedures.
- Yields reported in related syntheses range from moderate to high (approximately 60-90%) depending on reaction conditions and purification efficiency.
Summary Table of Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Solvents | Temperature | Notes |
|---|---|---|---|---|---|
| 1 | N,S-Disubstituted thiosemicarbazide formation | Substituted thiosemicarbazide + aralkyl chloride | Acetone, dioxane, methanol, etc. | RT to elevated | Intermediate may be isolated or used directly |
| 2 | Diazotization | Diazotizing agent (e.g., nitrous acid derivatives) | Toluene, chloroform | Low temperature | Product purified by recrystallization |
| 3 | Friedel-Crafts acylation (optional) | Aluminum chloride catalyst | Toluene | Reflux (15 min) | Introduces acyl groups |
| 4 | Thioacetyl intermediate formation | Chloroacetyl chloride or activated acyl derivative | Ethanol, ethyl acetate, THF | RT to reflux | Prepares for coupling |
| 5 | Coupling with ethyl 6-aminohexanoate | Ethyl 6-aminohexanoate + thioacetyl intermediate + base | Ethanol, ethyl acetate, THF | RT to reflux | Forms final amide linkage |
| 6 | Purification | Recrystallization, filtration, washing | Ethyl acetate, ethanol, petroleum ether | Ambient | Yields 60-90% reported |
Research Findings and Optimization Notes
- The choice of solvent significantly affects reaction rates and product purity; polar aprotic solvents like dimethylformamide and tetrahydrofuran facilitate coupling reactions, while nonpolar solvents like toluene are preferred for extraction and crystallization steps.
- Diazotization conditions require careful temperature control to prevent decomposition of sensitive tetrazole intermediates.
- Use of bases such as triethylamine or sodium bicarbonate neutralizes acids formed during coupling and improves yields.
- Recrystallization solvent systems are optimized to maximize purity and yield; ethyl acetate and petroleum ether mixtures are commonly effective.
- The overall synthetic route is modular, allowing for variation in the alkanoate ester or tetrazole substituents to tailor properties for specific applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-((((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)amino)hexanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Antimicrobial Activity
Ethyl 6-((((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)amino)hexanoate exhibits promising antimicrobial properties. Preliminary studies indicate that compounds containing tetrazole structures can inhibit the growth of various bacteria and fungi. For instance, related tetrazole derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli at concentrations as low as 100 μg/mL .
Anti-inflammatory Properties
Research has demonstrated that tetrazole-containing compounds can exhibit significant anti-inflammatory effects. This compound has been evaluated in carrageenan-induced rat paw edema models, showing results comparable to standard anti-inflammatory drugs like diclofenac sodium .
Analgesic Effects
In analgesic studies, compounds similar to this compound have been shown to provide pain relief comparable to established analgesics such as ibuprofen. These findings suggest potential applications in pain management therapies .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various tetrazole derivatives, including this compound). Results indicated that this compound inhibited bacterial growth effectively, suggesting its potential as a therapeutic agent against resistant strains of bacteria .
Case Study 2: Anti-inflammatory Activity Assessment
In another study focusing on anti-inflammatory properties, this compound was tested in vivo against induced inflammation in rats. The compound demonstrated significant reduction in paw edema, indicating its potential for development into an anti-inflammatory drug .
Mechanism of Action
The mechanism of action of Ethyl 6-((((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)amino)hexanoate involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can lead to the inhibition or activation of specific biological pathways, depending on the target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its tetrazole-thioacetyl core, differentiating it from simpler esters (e.g., ethyl hexanoate, ethyl acetate) and other heterocyclic derivatives. Key comparisons include:
Physicochemical and Functional Properties
- Solubility and Stability: The tetrazole ring enhances polarity compared to simple esters like ethyl hexanoate, which is highly volatile and used in flavorings . The thioether linkage in the target compound may confer resistance to hydrolysis, unlike standard esters .
- Bioactivity: While ethyl hexanoate is non-toxic and food-safe , the tetrazole-thioacetyl structure suggests possible bioactivity (e.g., antimicrobial or enzyme inhibition) due to similarities to pharmacologically active heterocycles .
Biological Activity
Ethyl 6-((((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)amino)hexanoate, with the CAS number 97259-70-6, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, potential applications, and implications in pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a tetrazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the phenyl group and thioacetyl moiety further enhances its pharmacological potential.
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. A study focusing on a series of tetrazole compounds demonstrated that many derivatives possess varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for active compounds ranged from 8 to 256 µg/mL, with some derivatives showing particularly promising results against clinical strains of Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Tetrazole Derivatives
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound 6 | 4 | S. epidermidis T 5501 |
| Compound 8 | 16 | S. aureus |
| Compound 12 | 32 | E. coli |
Cytotoxicity Studies
The cytotoxic effects of this compound have been evaluated using various human cancer cell lines. In vitro assays revealed that many tetrazole derivatives, including those similar to this compound, exhibited low toxicity against normal cell lines while maintaining significant cytotoxicity against cancerous cells .
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| HeLa | 15 | Significant cytotoxicity |
| MCF7 | 20 | Moderate cytotoxicity |
| HaCaT | >100 | Non-cytotoxic |
The biological activity of this compound can be attributed to its interaction with cellular targets involved in bacterial growth and cancer cell proliferation. The tetrazole ring is known to interfere with nucleic acid synthesis and cellular metabolism in bacteria, while also inducing apoptosis in cancer cells through various signaling pathways .
Case Studies
Several studies have highlighted the efficacy of tetrazole derivatives in treating infections and cancer:
- Antibacterial Efficacy : A study reported that a derivative similar to Ethyl 6-(...) inhibited the growth of resistant strains of Staphylococcus at concentrations as low as 4 µg/mL, suggesting its potential as a therapeutic agent against antibiotic-resistant pathogens .
- Cytotoxic Potential : Another investigation into the cytotoxic effects on breast cancer cell lines showed that certain modifications in the tetrazole structure could enhance activity, indicating a promising avenue for drug design .
Q & A
Q. What are the standard synthetic routes for Ethyl 6-((((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)amino)hexanoate, and how are intermediates characterized?
A general synthesis involves coupling a tetrazole-thioacetyl moiety with an aminohexanoate ester. For example:
Tetrazole-thio Intermediate : React 1-phenyl-1H-tetrazole-5-thiol with chloroacetyl chloride to form the thioacetyl derivative.
Amide Coupling : React the thioacetyl intermediate with ethyl 6-aminohexanoate using a coupling agent (e.g., EDC/HOBt) in anhydrous DMF.
Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient).
Characterization :
Q. How can researchers verify the purity and identity of this compound during synthesis?
- TLC Monitoring : Use silica plates with hexane/ethyl acetate (3:7) to track reaction progress.
- HPLC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and retention time consistency.
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (deviation ≤0.3% acceptable).
- Recrystallization : Use ethanol/water mixtures to remove impurities and improve crystalline purity .
Advanced Research Questions
Q. How do reaction conditions (e.g., catalyst, solvent) impact the yield of the tetrazole-thioacetyl intermediate?
A study comparing catalysts in thioacetyl formation showed:
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Bleaching Earth Clay (pH 12.5) | PEG-400 | 70–80 | 85–90 |
| DMAP | THF | 25 | 65–70 |
| No catalyst | DCM | 40 | <50 |
| Key Insight : Heterogeneous catalysis in PEG-400 enhances yield by stabilizing intermediates and reducing side reactions. Elevated temperatures (70–80°C) accelerate kinetics without degrading the tetrazole ring . |
Q. What strategies mitigate byproduct formation during amide coupling?
- Low-Temperature Activation : Pre-activate the carboxyl group with EDC/HOBt at 0–4°C before adding the amine.
- Exclusion of Moisture : Use anhydrous solvents and inert atmosphere (N₂/Ar) to prevent hydrolysis of active esters.
- Byproduct Analysis : LC-MS can detect urea derivatives (from EDC degradation); these are minimized by adding HOBt .
Q. How does the pH stability of the tetrazole moiety influence experimental design for biological assays?
The tetrazole group is stable at pH 3–11, but degrades under strongly acidic (pH <2) or basic (pH >12) conditions. For cell-based assays:
- Use buffers like PBS (pH 7.4) or HEPES (pH 7.0–7.5).
- Avoid Tris buffers above pH 8.0 for long-term incubations.
- Pre-test stability via HPLC at 37°C over 24–48 hours .
Methodological Challenges and Solutions
Q. How can researchers resolve contradictory NMR data for the hexanoate chain conformation?
Contradictions arise from rotameric equilibria in the hexanoate chain. Solutions:
- Variable-Temperature NMR : Acquire spectra at −20°C to slow rotation and resolve split peaks.
- 2D COSY/HSQC : Assign overlapping protons (e.g., methylene groups at δ 1.4–1.6 ppm) through scalar couplings.
- Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .
Q. What advanced techniques characterize the sulfur coordination environment in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
